Phosphatidylethanolamine

Catalog No.
S1538750
CAS No.
39382-08-6
M.F
C42H82NO10P
M. Wt
792.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphatidylethanolamine

CAS Number

39382-08-6

Product Name

Phosphatidylethanolamine

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

Molecular Formula

C42H82NO10P

Molecular Weight

792.1 g/mol

InChI

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1

InChI Key

TZCPCKNHXULUIY-RGULYWFUSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

Phosphatidyl Serine, Phosphatidyl Serines, Phosphatidylserine, Phosphatidylserines, Phosphoglycerides, Serine, Serine Phosphoglycerides, Serine, Phosphatidyl, Serines, Phosphatidyl

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

Origin and Significance:

  • PE is naturally found in all cell membranes, constituting a significant portion of the lipid bilayer.
  • It is synthesized from phosphatidylserine (PS) by the enzyme phosphatidylserine decarboxylase (PSD) in most bacteria. [1]
  • PE plays a crucial role in maintaining membrane fluidity and integrity, influencing numerous cellular processes like protein trafficking, signal transduction, and autophagy. [2]
  • Its diverse functions and presence in various organisms make it a subject of extensive research in cell biology, biochemistry, and medicine.

Molecular Structure Analysis:

  • PE consists of a glycerol backbone esterified to two fatty acid chains (varying in length and saturation) at the sn-1 and sn-2 positions.
  • A phosphate group is attached to the glycerol backbone, further linked to an ethanolamine head group.
  • The amphipathic nature of PE arises from the hydrophobic fatty acid tails and the hydrophilic phosphate-ethanolamine head, enabling its integration into the cell membrane bilayer. [3]
  • Key features of the structure include:
    • The glycerol backbone provides a flexible scaffold.
    • The fatty acid chains determine membrane fluidity and curvature.
    • The phosphate group contributes to negative charges on the membrane surface.
    • The ethanolamine head group interacts with water and other polar molecules.

Chemical Reactions Analysis

Synthesis:

  • The primary pathway for PE synthesis in bacteria involves the decarboxylation of phosphatidylserine (PS) by phosphatidylserine decarboxylase (PSD):

PS + H+ → PE + CO2 [1]

Decomposition:

  • PE can undergo hydrolysis by phospholipase enzymes, breaking down the molecule into fatty acids, glycerol, and phosphorylethanolamine.
  • Further degradation pathways exist, but their specific details vary depending on the cellular context.

Other Relevant Reactions:

  • PE can be methylated by phosphatidylethanolamine N-methyltransferase (PEMT) to form phosphatidylcholine (PC), another crucial phospholipid. This reaction is crucial for maintaining PC levels in the body. [4]

Physical and Chemical Properties

  • PE exhibits amphiphilic properties, dissolving readily in organic solvents and forming micelles in aqueous solutions. [5]
  • Melting and boiling points vary depending on the specific fatty acid chains present. Generally, PE melts between -20°C and -50°C. [6]
  • PE is relatively stable under physiological conditions but can degrade through enzymatic or chemical processes.
  • PE's primary function lies in maintaining membrane structure and fluidity.
  • The ethanolamine head group interacts with water, influencing membrane surface properties and protein interactions.

Membrane Biology and Function:

Phosphatidylethanolamine (PE) is a crucial phospholipid, a major component of cell membranes. Researchers use PE to study various aspects of membrane biology and function, including:

  • Membrane structure and dynamics: PE, with its unique chemical properties, influences membrane fluidity and curvature, impacting cellular processes like signaling and trafficking .
  • Protein-lipid interactions: PE interacts with various membrane proteins, playing a role in their activity and localization. Researchers use PE to understand these interactions, crucial for numerous cellular functions .

Drug Delivery Systems:

PE's ability to form various structures, like liposomes and micelles, makes it valuable for developing drug delivery systems. Researchers utilize PE in:

  • Encapsulation of therapeutic drugs: PE-based carriers can protect drugs, improve their delivery to specific sites, and enhance their efficacy .
  • Targeted drug delivery: Modifying PE with specific molecules can guide drug-loaded carriers towards specific cells or tissues, improving treatment efficacy and reducing side effects .

Neurobiology and Neurodegenerative Diseases:

PE plays a vital role in the nervous system, and researchers investigate its involvement in:

  • Maintaining neuronal health: PE is essential for proper neuronal function and is involved in processes like neurotransmission and synaptic plasticity .
  • Neurodegenerative diseases: Alterations in PE metabolism have been linked to various neurodegenerative diseases like Alzheimer's and Parkinson's. Studying PE in these contexts may offer insights into disease mechanisms and potential therapeutic strategies .

Other Research Applications:

PE finds application in various other areas of scientific research, including:

  • Biomarker discovery: Studying PE levels in cells or tissues may help identify potential biomarkers for various diseases.
  • Cellular signaling: PE interacts with various signaling molecules, and researchers investigate its role in different signaling pathways.
  • Food science: PE is a component of some foods, and researchers study its potential health benefits and effects on food quality.

Physical Description

Solid

XLogP3

12.1

Appearance

Unit:50 mg/ml, 1mlSolvent:chloroformPurity:98+%Physical liquid

UNII

394XK0IH40

Wikipedia

1,2-distearoyl-sn-glycero-3-phosphoserine

Use Classification

Human drugs -> Rare disease (orphan)
Lipids -> Glycerophospholipids [GP] -> Glycerophosphoserines [GP03] -> Diacylglycerophosphoserines [GP0301]

Dates

Modify: 2023-08-15
1. M. Bogdanov, W. Dowhan, Journal of Biological Chemistry, Vol. 274 pp. 36827-36830, 19992. J. Vance, Journal of Lipid Research, Vol. 49 pp. 1377-1387, 20083. D. Lang et al., Journal of Neurochemistry, Vol. 65 pp. 810, 1995

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